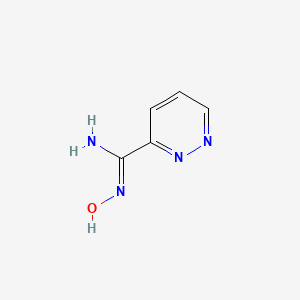![molecular formula C7H9N5 B13105156 3,4,7-Trimethyl[1,2,4]triazolo[5,1-c][1,2,4]triazine CAS No. 61139-85-3](/img/structure/B13105156.png)
3,4,7-Trimethyl[1,2,4]triazolo[5,1-c][1,2,4]triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,7-Trimethyl[1,2,4]triazolo[5,1-c][1,2,4]triazine is a heterocyclic compound that belongs to the class of triazolotriazines. These compounds are characterized by a fused ring system consisting of triazole and triazine rings. The presence of three methyl groups at positions 3, 4, and 7 further distinguishes this compound. Triazolotriazines have garnered significant interest due to their diverse applications in various fields, including medicinal chemistry, materials science, and energetic materials .
Vorbereitungsmethoden
The synthesis of 3,4,7-Trimethyl[1,2,4]triazolo[5,1-c][1,2,4]triazine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 3-amino-1,2,4-triazole with methylating agents followed by cyclization can yield the desired compound . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity. This may include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis .
Analyse Chemischer Reaktionen
3,4,7-Trimethyl[1,2,4]triazolo[5,1-c][1,2,4]triazine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like halides or amines. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazolotriazine derivatives with additional functional groups, while substitution can introduce new substituents at specific positions on the ring .
Wissenschaftliche Forschungsanwendungen
3,4,7-Trimethyl[1,2,4]triazolo[5,1-c][1,2,4]triazine has a wide range of scientific research applications. In medicinal chemistry, it is explored for its potential as an anticancer, antimicrobial, and antiviral agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development . In materials science, this compound is used to design novel energetic materials with high energy content and stability. Its ability to form stable complexes with metals also makes it useful in catalysis and coordination chemistry .
Wirkmechanismus
The mechanism of action of 3,4,7-Trimethyl[1,2,4]triazolo[5,1-c][1,2,4]triazine involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes or interfere with cellular pathways, leading to its therapeutic effects. For instance, it may inhibit the activity of certain kinases or enzymes involved in DNA replication, thereby exerting its anticancer or antimicrobial effects . The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Vergleich Mit ähnlichen Verbindungen
3,4,7-Trimethyl[1,2,4]triazolo[5,1-c][1,2,4]triazine can be compared with other similar compounds, such as 1,2,4-triazole and 1,3,5-triazine derivatives. While these compounds share some structural similarities, this compound is unique due to its fused ring system and specific methyl substitutions. This uniqueness contributes to its distinct chemical and biological properties. Similar compounds include 1,2,4-triazolo[1,5-a][1,3,5]triazine and 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine, which also exhibit interesting chemical and biological activities .
Eigenschaften
CAS-Nummer |
61139-85-3 |
|---|---|
Molekularformel |
C7H9N5 |
Molekulargewicht |
163.18 g/mol |
IUPAC-Name |
3,4,7-trimethyl-[1,2,4]triazolo[5,1-c][1,2,4]triazine |
InChI |
InChI=1S/C7H9N5/c1-4-5(2)12-7(10-9-4)8-6(3)11-12/h1-3H3 |
InChI-Schlüssel |
JMJJXGNKTBUWFA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N2C(=NC(=N2)C)N=N1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


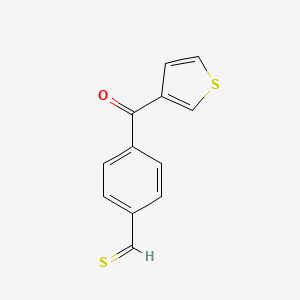
![Furo[2,3-d]pyridazine-3-carbaldehyde](/img/structure/B13105085.png)
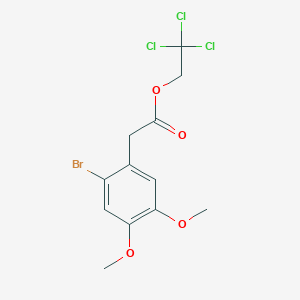




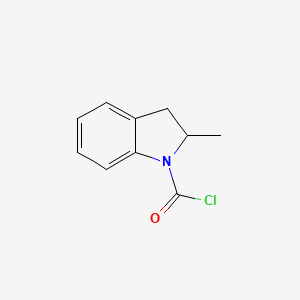
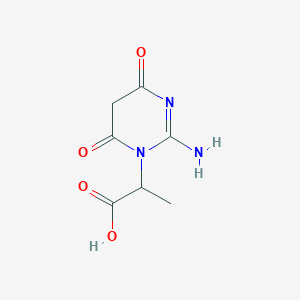
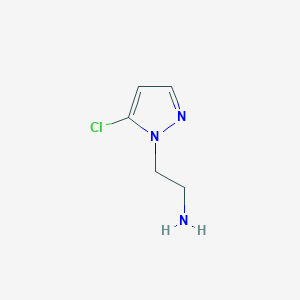
![3,4-Dihydropyrrolo[1,2-a]pyrazine](/img/structure/B13105142.png)


